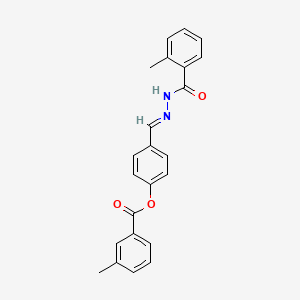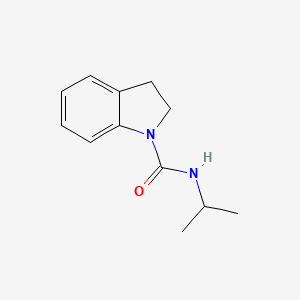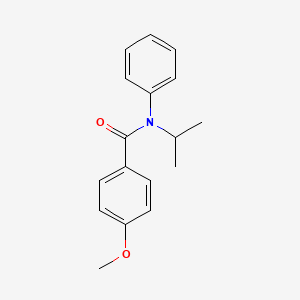
4-((2,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: C₁₆H₁₃Cl₂N₃O₃
CAS Number: 305850-67-3
Molecular Weight: 366.206 g/mol
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The presence of the thiol group (–SH) suggests potential reactivity and biological significance.
準備方法
Synthetic Routes::
Hydrazine Derivative Approach:
Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity. Researchers often synthesize it in the lab for specific studies.
化学反応の分析
Reactions::
Oxidation: The thiol group can undergo oxidation to form disulfides.
Substitution: The chlorine atoms may be substituted with other functional groups.
Reduction: Reduction of the imine group (Schiff base) can yield the corresponding amine.
Thiol Oxidation: Use mild oxidants like hydrogen peroxide (H₂O₂).
Chlorine Substitution: Alkali metal hydroxides (e.g., NaOH) or nucleophilic reagents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Oxidation: Disulfide derivatives.
Substitution: Various derivatives with modified substituents.
Reduction: The corresponding amine.
科学的研究の応用
This compound finds applications in:
Medicine: Potential antimicrobial, antifungal, or antiviral properties.
Chemistry: As a building block for more complex molecules.
Industry: Rarely, in specialized chemical processes.
作用機序
The exact mechanism remains elusive, but it likely interacts with biological targets via covalent bonding or coordination. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While unique, it shares features with other 1,2,4-triazoles, such as imidazoles and benzimidazoles . These compounds exhibit diverse biological activities.
特性
分子式 |
C16H12Cl2N4OS |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-13-6-3-10(4-7-13)15-20-21-16(24)22(15)19-9-11-2-5-12(17)8-14(11)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChIキー |
GOZRNYXAUHLSAG-DJKKODMXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)
![8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12010266.png)

![4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B12010271.png)


![[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12010303.png)
![1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010304.png)




![methyl (2E)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12010355.png)
